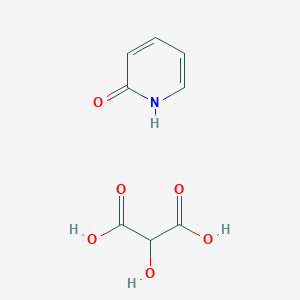![molecular formula C23H17N3OS B14205909 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-41-3](/img/structure/B14205909.png)
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole in the presence of a catalyst such as Amberlyst 15 . This is followed by treatment with reagents like N-bromosuccinimide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials, such as organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles
- Thieno[3,4-c]pyrrole-4,6-(5H)-dione based conjugated polymers
Uniqueness
3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine is unique due to its specific structural features, such as the phenoxyphenyl and pyrrol-2-yl groups attached to the thieno[3,2-c]pyridine core
Properties
CAS No. |
832697-41-3 |
|---|---|
Molecular Formula |
C23H17N3OS |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-7-(1H-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C23H17N3OS/c24-23-21-19(14-28-22(21)18(13-26-23)20-7-4-12-25-20)15-8-10-17(11-9-15)27-16-5-2-1-3-6-16/h1-14,25H,(H2,24,26) |
InChI Key |
GOEGNDMMLIGWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CC=CN5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


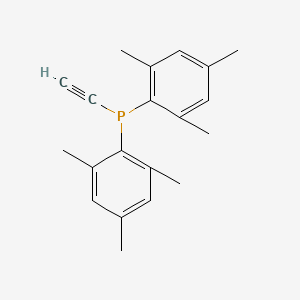
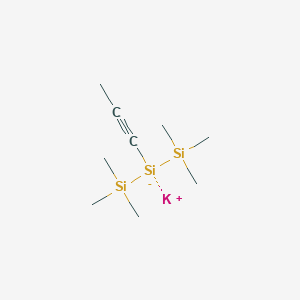
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
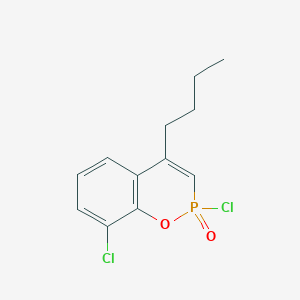
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
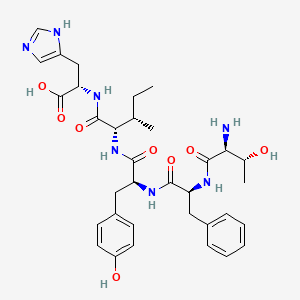

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
